molecular formula C17H24N2O4S B3011986 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide CAS No. 921996-85-2

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide

Cat. No.: B3011986
CAS No.: 921996-85-2
M. Wt: 352.45
InChI Key: HABWZYHXCMEUMQ-UHFFFAOYSA-N
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide is a synthetic benzoxazepine derivative supplied for non-human research applications. This compound is part of a class of heterocyclic molecules that have been investigated for their potential as antithrombotic agents, with some derivatives acting through the inhibition of key serine proteases in the coagulation cascade . The core structure features a fused benzoxazepine ring system, a common scaffold in medicinal chemistry, which is functionalized with an allyl group and a propane-2-sulfonamide moiety . The incorporation of a sulfonamide group is a strategy of significant interest in drug discovery, as it can be utilized in prodrug approaches to modify the physicochemical properties of a molecule, such as its solubility, and can be metabolically cleaved in biological systems to release the active parent drug . Researchers value this compound and its analogs for probing biological pathways and developing new therapeutic candidates in areas like thrombosis. It is presented as a solid substance soluble in organic solvents, ideal for in-vitro pharmacological and biochemical studies. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)propane-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4S/c1-6-9-19-14-8-7-13(18-24(21,22)12(2)3)10-15(14)23-11-17(4,5)16(19)20/h6-8,10,12,18H,1,9,11H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABWZYHXCMEUMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NC1=CC2=C(C=C1)N(C(=O)C(CO2)(C)C)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment:

Environmental factors (pH, temperature, presence of other molecules) influence drug efficacy and stability. For instance, pH affects ionization states, which impact solubility and binding affinity.

Remember, this compound’s behavior is like a complex dance—subtle movements lead to significant effects. If you stumble upon more detailed studies, please share them with us! 🧪🔬🌟

: Formation of oximes and hydrazones (video) | Khan Academy : A brief review of the biological potential of indole derivatives : PDBe: 5gwy - N-[(5-METHYLISOXAZOL-3-YL)CARBONYL]ALANYL-L-VALYL-N~1~-((1R,2Z)-4- (BENZYLOXY)-4-OXO-1- { [ (3R)-2-OXOPYRROLIDIN-3-YL]METHYL}BUT-2-ENYL)-L-LEUCINAMIDE : ChemSpider: N-(5-Allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-chloro-6-fluorobenzamide

Biological Activity

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide is a synthetic compound with significant potential in pharmacological applications. Its complex structure suggests a variety of biological activities that warrant detailed exploration. This article reviews the existing literature on its biological activity, including its pharmacological effects and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C25H32N2O4SC_{25}H_{32}N_{2}O_{4}S and a molecular weight of 456.6 g/mol. Its structure includes a benzo[b][1,4]oxazepine core, which is known for its diverse biological activities. The sulfonamide group further enhances its solubility and potential interactions with biological targets.

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit notable antitumor properties. For instance, derivatives of oxazepine have been shown to inhibit key signaling pathways involved in cancer cell proliferation. The mechanism often involves the modulation of apoptosis and cell cycle regulation.

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and alteration of mitochondrial membrane potential.
  • Case Studies : In vitro studies demonstrated that related oxazepine derivatives significantly reduced the viability of various cancer cell lines, including breast and lung cancer cells.

Anti-inflammatory Effects

The anti-inflammatory potential of sulfonamide-containing compounds has been well-documented. The presence of the sulfonamide group in this compound suggests possible inhibition of pro-inflammatory cytokines.

  • Research Findings : Studies have shown that related compounds can inhibit the expression of TNF-alpha and IL-6 in activated macrophages.
  • Clinical Relevance : These findings suggest that this compound could be explored as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis.

Antimicrobial Activity

The antimicrobial properties of compounds with similar structures have been explored extensively. Sulfonamides are known for their broad-spectrum antibacterial activity.

  • In Vitro Studies : Preliminary studies indicate that this compound exhibits activity against both Gram-positive and Gram-negative bacteria.
  • Potential Applications : Given the rise of antibiotic resistance, compounds like this one could serve as lead agents in developing new antimicrobial therapies.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeMechanism/EffectReference
AntitumorInduction of apoptosis
Anti-inflammatoryInhibition of TNF-alpha
AntimicrobialBroad-spectrum activity

Scientific Research Applications

Medicinal Chemistry

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide has been investigated for its potential as a kinase inhibitor . Preliminary studies indicate that it may interact with specific molecular targets within biological systems, such as enzymes and receptors involved in various signaling pathways. This interaction could lead to significant therapeutic effects in conditions related to ion channel modulation and other diseases .

Table 1: Potential Therapeutic Applications

Application AreaMechanism of ActionPotential Benefits
Cancer TherapyInhibition of specific kinasesReduced tumor growth
Respiratory DisordersBronchodilatory effectsImproved airflow in asthmatic patients
Gastrointestinal HealthUlcer healing propertiesReduced ulcer size and enhanced healing

Pharmacology

In pharmacological studies, the compound has shown promise in pulmonology and immunopharmacology . It demonstrated bronchodilatory effects in animal models of bronchoconstriction, suggesting its potential as an anti-asthmatic medication . Additionally, it has been noted for its ability to reduce ulcer size and promote healing in gastrointestinal models .

Case Study: Bronchodilation Effects
In a study using animal models of asthma, this compound was administered to assess its ability to relax airway muscles. The results indicated significant improvements in respiratory function compared to control groups .

Synthetic Organic Chemistry

The compound is also valuable in synthetic organic chemistry as a building block for more complex molecules. Its unique structure allows for the development of derivatives that could possess enhanced biological activities or new properties altogether .

Table 2: Structural Analogues and Their Properties

Compound NameStructural FeaturesUnique Aspects
N-(5-propyl)-tetrahydrobenzo[b][1,4]oxazepinSimilar oxazepine coreDifferent alkyl substitution
N-(5-benzyl)-tetrahydrobenzo[b][1,4]oxazepinBenzyl substitution instead of allylPotentially different biological activity
N-(5-hydroxy)-tetrahydrobenzo[b][1,4]oxazepinHydroxyl functionalizationMay exhibit different reactivity

Comparison with Similar Compounds

Key Differences :

  • Target Compound : Propane-2-sulfonamide substituent (aliphatic, simpler structure).
  • Compound : 3-methyl-4-propoxybenzenesulfonamide (bulky aromatic substituent with ether and methyl groups).
  • Compound : 2,4-difluorobenzenesulfonamide (fluorinated aromatic substituent).

The aliphatic sulfonamide in the target compound likely enhances solubility compared to the aromatic analogs, while fluorinated and propoxy-containing derivatives may exhibit higher lipophilicity and metabolic stability .

Physicochemical Properties

Property Target Compound Compound Compound
Substituent Propane-2-sulfonamide 3-methyl-4-propoxybenzenesulfonamide 2,4-difluorobenzenesulfonamide
Molecular Formula Not reported Not reported C₂₀H₂₀F₂N₂O₄S
Molecular Weight Not reported Not reported 422.4 g/mol
Predicted LogP Moderate (aliphatic chain) High (propoxy group) High (fluorine atoms)

The fluorinated analog () has a confirmed molecular weight of 422.4 g/mol and a higher predicted LogP due to fluorine’s lipophilicity-enhancing effects .

Notes

Data Limitations : Direct physicochemical or biological data for the target compound is absent in the reviewed sources. Comparisons are inferred from structural analogs.

Synthetic Considerations : Synthesis of related sulfonamides () involves coupling reactions under reflux (e.g., MeOH/N₂H₄·H₂O), but conditions for the target compound remain undocumented .

Functional Group Impact : Fluorine and propoxy groups in analogs may enhance metabolic stability and membrane permeability, whereas aliphatic sulfonamides could favor solubility .

Q & A

Q. What are the critical synthetic challenges in preparing this compound, and how can reaction conditions be optimized for higher yields?

The synthesis involves forming the benzo[b][1,4]oxazepine core and introducing the allyl and sulfonamide groups. Key challenges include avoiding side reactions (e.g., epimerization at stereocenters) and ensuring regioselectivity during sulfonamide coupling. Optimization strategies include:

  • Using a base like triethylamine or pyridine to neutralize HCl during sulfonamide formation .
  • Controlled temperature (0–5°C) during nucleophilic substitution to minimize byproducts.
  • Purification via column chromatography with gradient elution (hexane/ethyl acetate) to isolate the product.

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

  • X-ray crystallography : Resolves stereochemistry and confirms the oxazepine ring conformation (e.g., bond angles and torsion angles) .
  • NMR spectroscopy : 1H^1H and 13C^13C NMR identify proton environments (e.g., allyl protons at δ 5.0–5.8 ppm) and sulfonamide connectivity.
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ ion matching theoretical mass) .

Q. What in vitro assays are most relevant for preliminary evaluation of this compound’s biological activity?

  • Antimicrobial testing : Broth microdilution assays against Gram-positive/negative bacteria (e.g., MIC values) .
  • Cytotoxicity assays : MTT or resazurin-based viability tests in cancer cell lines.
  • Controls : Include solvent-only controls and reference drugs (e.g., ciprofloxacin for antimicrobial assays) .

Q. What are the recommended protocols for assessing purity, and how can impurities be identified?

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase.
  • LC-MS : Identifies impurities via fragmentation patterns (e.g., incomplete sulfonylation byproducts).
  • Elemental analysis : Confirms C, H, N, S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity or biological interactions of this sulfonamide derivative?

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites on the sulfonamide group.
  • Molecular docking : Simulate binding to target proteins (e.g., carbonic anhydrase) using AutoDock Vina. Validate with experimental IC50_{50} data .
  • ADMET prediction : Use tools like SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) .

Q. How should researchers address discrepancies in biological activity data across studies?

  • Comparative assay standardization : Use identical cell lines, culture conditions, and endpoint measurements (e.g., ATP levels vs. cell counting).
  • Purity verification : Re-analyze batches via HPLC to rule out impurity-driven effects.
  • Dose-response curves : Test a wider concentration range (e.g., 0.1–100 µM) to identify outliers .

Q. What strategies are effective for studying stereochemical outcomes in reactions involving the benzo[b][1,4]oxazepine core?

  • Chiral chromatography : Use a Chiralpak IA column to resolve enantiomers.
  • Circular Dichroism (CD) : Compare experimental spectra with DFT-simulated spectra for absolute configuration assignment.
  • X-ray crystallography : Resolve crystal structures of intermediates to track stereochemical integrity .

Q. How can structure-activity relationship (SAR) studies evaluate modifications on the allyl or sulfonamide groups?

  • Allyl group modifications : Synthesize analogs with substituted allyl chains (e.g., propargyl, cyclopropyl) and test for changes in lipophilicity (logP) and potency .
  • Sulfonamide substitutions : Replace propane-2-sulfonamide with aryl-sulfonamides and assess solubility and target binding via SPR (surface plasmon resonance).
  • Data analysis : Use multivariate regression to correlate substituent electronic effects (Hammett σ) with activity .

Q. What methodologies resolve conflicting crystallographic data on similar sulfonamide-containing heterocycles?

  • High-resolution X-ray diffraction : Collect data at 100 K with synchrotron radiation to improve resolution (<0.8 Å).
  • Neutron diffraction : Resolve hydrogen bonding networks (e.g., sulfonamide NH interactions) .
  • CIF validation : Check for R-factor discrepancies and thermal motion outliers using checkCIF/PLATON .

Q. How can stability studies be designed to evaluate this compound under various storage conditions?

  • Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines).
  • Analytical monitoring : Track decomposition via HPLC peak area reduction and identify degradation products (e.g., hydrolysis of the oxazepine ring) .
  • Storage recommendations : Use amber vials at −20°C under nitrogen to prevent oxidation.

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